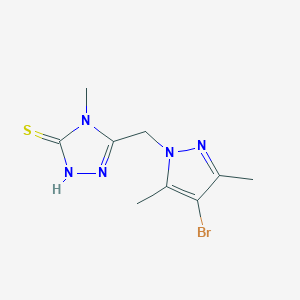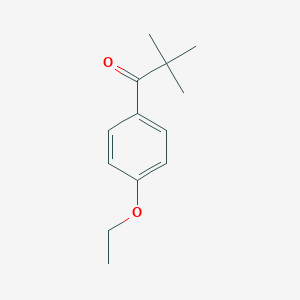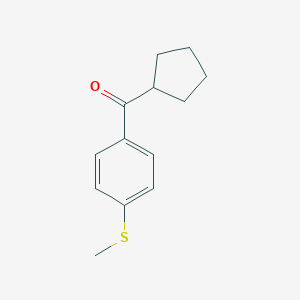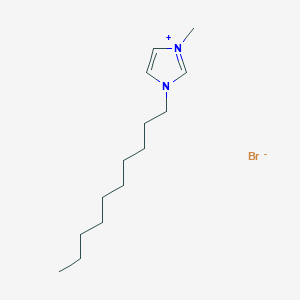![molecular formula C8H10O3 B061601 Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-92-0](/img/structure/B61601.png)
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with a formyl group and a carboxylate ester group attached. It is a pale-yellow to yellow-brown sticky oil to semi-solid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate can be achieved through various synthetic routes, including both one-step and two-step methodologies. One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the formyl and carboxylate ester groups. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by further chemical modifications . These methods allow for the efficient production of the compound in significant quantities, making it suitable for various research and industrial applications.
化学反应分析
Types of Reactions: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate undergoes a variety of chemical reactions, demonstrating its reactivity and functionalization capabilities. Some of the common reactions include:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid
Reduction: 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: It serves as a versatile substrate in organic synthesis for preparing new bioactive molecules and functionalized materials.
Biology: The compound is used in the development of molecular probes and sensors due to its unique structural properties.
Medicine: It is a precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and metal-organic frameworks.
作用机制
The mechanism of action of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways . The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for designing bioactive compounds.
相似化合物的比较
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the bicyclic core but has two carboxylic acid groups instead of a formyl and an ester group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound has a hydroxymethyl group instead of a formyl group.
Uniqueness: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a formyl group and a carboxylate ester group on a bicyclic scaffold. This unique structure imparts distinct reactivity and functionalization capabilities, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZCYZLWROJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)

![3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid](/img/structure/B61528.png)


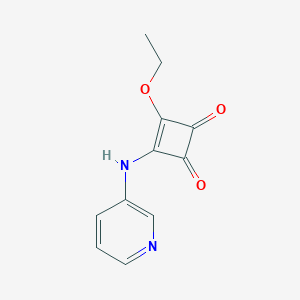
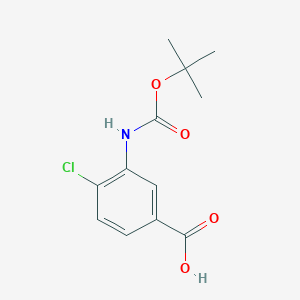
![4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide](/img/structure/B61535.png)
